(2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with Oxone and NaHCO3 at 20°C, followed by hydrogenation with Pd/C in methanol for 1.5 hours. The final step involves the addition of aqueous HCl and heating for 2.5 hours .Molecular Structure Analysis
The molecular formula of this compound is C6H12ClNO3 . The InChI Key, which is a unique identifier for chemical substances, is ZWHYCCWEJZJLHW-JBUOLDKXSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include oxidation, hydrogenation, and acidification . The yield of the final product depends on the specific conditions of each step .Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.62 . It is a solid at room temperature . Its water solubility is high, with a solubility of 422.0 mg/ml or 2.32 mol/l .Scientific Research Applications
Stereoselective Synthesis of Pipecolic Acid Derivatives
The vinylfluoro group has been utilized as an acetonyl cation equivalent in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives. An unprecedented cascade of reactions after acid-catalyzed hydrolysis demonstrated the unique behavior of the vinylfluoro group under acidic conditions, leading to the production of pipecolic acid derivatives. This methodology was further employed to synthesize various carboxylic acid derivatives, showcasing its significance in the synthesis of complex organic molecules (Purkayastha et al., 2010).
Utilization of Industrial Waste Materials
Research has shown the high diastereoselective ring expansion of the Azabicyclo[3.3.0]octane System to Chiral Piperidine Derivatives. This process demonstrates the potential of using industrial waste materials for synthesizing new, chiral bicyclic 3-hydroxypiperidines. The research clarifies the influence of stereogenic centers on the diastereoselectivity of the ring expansion, contributing to the development of sustainable and efficient synthetic methods (Wilken et al., 1997).
Ring-closing Metathesis in Synthesis
The ring-closing metathesis method was employed for the diastereoselective synthesis of a functionalized cyclohexene skeleton, showcasing the versatility of (2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid; hydrochloride in constructing complex molecular frameworks. This approach highlights the compound's role in synthesizing key intermediates for pharmaceutical applications, leveraging its structural attributes for creating bioactive molecules (Cong & Yao, 2006).
Supramolecular Organic Salts
Studies on hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives have led to the formation of supramolecular organic salts. These salts, constructed through strong and weak non-covalent interactions, exemplify the potential of (2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid; hydrochloride in facilitating the formation of complex molecular assemblies. The resulting supramolecular architectures underscore the importance of this compound in the study of molecular interactions and crystal engineering (Jin et al., 2011).
Safety and Hazards
This compound is classified as having acute toxicity, both oral and dermal, and can be harmful if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Protective measures such as wearing gloves, protective clothing, and eye protection are advised when handling this compound .
properties
IUPAC Name |
(2S,5R)-5-cyclohexylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9;/h9-11,13H,1-8H2,(H,14,15);1H/t10-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKSQPFELZPELT-ACMTZBLWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCC(NC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2CC[C@H](NC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid;hydrochloride | |
CAS RN |
2378490-12-9 |
Source
|
Record name | rac-(2R,5S)-5-cyclohexylpiperidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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